Etidronic acid-d3 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etidronic acid-d3 (disodium) is a deuterated form of etidronic acid, a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density. Etidronic acid-d3 (disodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of bisphosphonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Etidronic acid-d3 (disodium) can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .
Industrial Production Methods: The industrial production of etidronic acid-d3 (disodium) typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Etidronic acid-d3 (disodium) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful as a chelating agent.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Chelation: Common reagents include metal ions such as calcium, magnesium, and iron.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed:
Chelation: Metal complexes of etidronic acid-d3 (disodium).
Hydrolysis: Decomposition products of etidronic acid-d3 (disodium).
Scientific Research Applications
Etidronic acid-d3 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its effects on bone metabolism and resorption.
Medicine: Studied for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Used in water treatment to prevent scale formation and corrosion.
Mechanism of Action
Etidronic acid-d3 (disodium) exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution and thus reducing bone resorption . The molecular targets include calcium phosphate surfaces, where it forms a chemisorbed layer that inhibits crystal growth and resorption .
Comparison with Similar Compounds
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison: Etidronic acid-d3 (disodium) is unique among bisphosphonates due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Unlike nitrogen-containing bisphosphonates such as zoledronic acid and risedronic acid, etidronic acid-d3 (disodium) does not contain nitrogen, which affects its mechanism of action and potency .
Properties
Molecular Formula |
C2H6Na2O7P2 |
---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |
InChI Key |
GWBBVOVXJZATQQ-GXXYEPOPSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.